Synthesis Yield Advantage: 88.2% vs. Typical MOM Protection Yields
3-(Methoxymethoxy)benzaldehyde can be synthesized from 3-hydroxybenzaldehyde in 88.2% isolated yield using a K₂CO₃/acetone system at 50°C for 6 hours with methoxymethyl chloride [1]. This yield compares favorably to typical MOM protection yields for phenols, which generally range from 57–81% under various conditions [2]. The high yield translates to reduced material costs and less purification effort.
| Evidence Dimension | Isolated yield of MOM protection reaction |
|---|---|
| Target Compound Data | 88.2% |
| Comparator Or Baseline | 57–81% (typical MOM ether synthesis yields for phenols) |
| Quantified Difference | 7–31 percentage points higher |
| Conditions | K₂CO₃ (8.5 g), MOMCl (4.0 g), 3-hydroxybenzaldehyde (5.0 g), acetone (120 mL), 50°C, 6 h |
Why This Matters
Higher synthetic yield directly reduces procurement cost and material waste when producing the compound in-house.
- [1] US07825109B2 (Procedure details). Reaction of 3-hydroxybenzaldehyde with methoxymethyl chloride. View Source
- [2] A Simple and Clean Method for Methoxymethylation of Phenols. Reported yields for salicylaldehyde MOM ether (75%) and other phenolic MOM ethers (61-81%). View Source
